![molecular formula C17H18N4O B15052826 4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol](/img/structure/B15052826.png)
4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their versatile applications in medicinal chemistry and organic synthesis. The structure of this compound includes a phenol group attached to an imidazo[1,2-a]pyrazine ring, which is further substituted with a cyclopentylamino group. This unique structure imparts significant biological and chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol typically involves multistep reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyrazine with cyclopentanone in the presence of a suitable catalyst can yield the imidazo[1,2-a]pyrazine core.
Introduction of the Phenol Group: The phenol group can be introduced via electrophilic aromatic substitution reactions. This step often requires the use of strong acids or bases to facilitate the substitution.
Attachment of the Cyclopentylamino Group: The final step involves the introduction of the cyclopentylamino group through nucleophilic substitution reactions. This can be achieved by reacting the intermediate compound with cyclopentylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The imidazo[1,2-a]pyrazine ring can undergo substitution reactions with halogens, alkyl groups, or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkyl halides, and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines, alcohols, and reduced derivatives.
Substitution: Halogenated, alkylated, or other substituted derivatives.
科学的研究の応用
4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain kinases or activate specific signaling pathways, leading to desired biological effects.
類似化合物との比較
Similar Compounds
- 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide
- 4-(8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide
Uniqueness
4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentylamino group and phenol moiety contribute to its unique reactivity and potential therapeutic applications, distinguishing it from other imidazo[1,2-a]pyrazine derivatives.
特性
分子式 |
C17H18N4O |
|---|---|
分子量 |
294.35 g/mol |
IUPAC名 |
4-[3-(cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl]phenol |
InChI |
InChI=1S/C17H18N4O/c22-14-7-5-12(6-8-14)16-17(19-13-3-1-2-4-13)21-10-9-18-11-15(21)20-16/h5-11,13,19,22H,1-4H2 |
InChIキー |
ZZYHHXAOJASNQF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


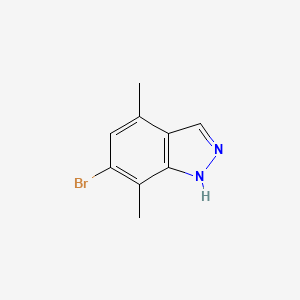
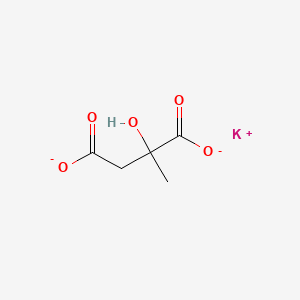
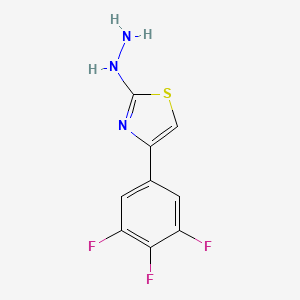
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B15052753.png)
![2-Azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B15052754.png)
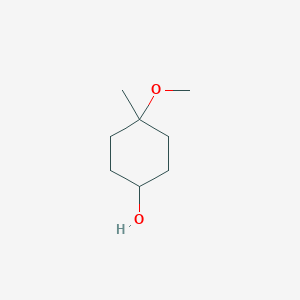
![(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B15052777.png)
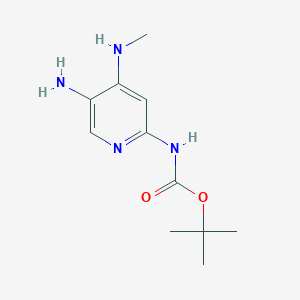
![5-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15052794.png)
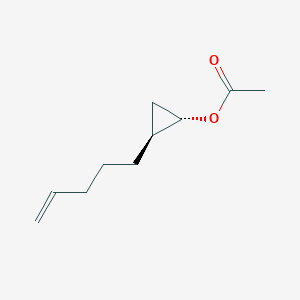
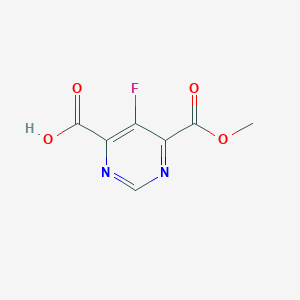
![2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B15052817.png)
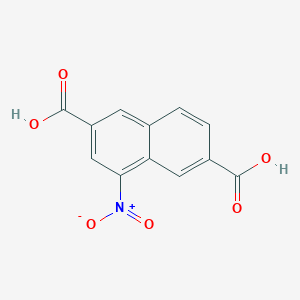
![2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine](/img/structure/B15052833.png)
